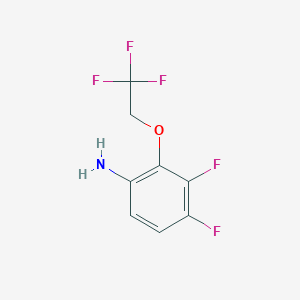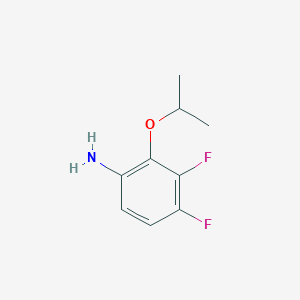
3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic amine compound characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethoxy group attached to the second carbon of the aniline moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of 2-(2,2,2-trifluoroethoxy)aniline using fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃).
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,4-difluorobenzonitrile, with 2,2,2-trifluoroethanol in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions under controlled conditions to ensure safety and yield optimization. Continuous flow reactors and advanced fluorination techniques are employed to achieve high purity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of secondary or tertiary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents are tin (Sn) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug design and development, particularly in targeting specific biological pathways.
Industry: Employed in the production of advanced materials, such as fluorinated polymers and coatings.
作用機序
The compound exerts its effects through interactions with molecular targets and pathways. Its fluorinated structure enhances its binding affinity to certain enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical processes.
類似化合物との比較
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of an amine.
3-(2,2,2-Trifluoroethoxy)propionitrile: A fluorinated nitrile compound used in electrolytes for lithium batteries.
Uniqueness: 3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline is unique due to its combination of fluorine atoms and trifluoroethoxy group, which confer distinct chemical and physical properties compared to other similar compounds. Its versatility in various reactions and applications highlights its importance in scientific research and industry.
特性
IUPAC Name |
3,4-difluoro-2-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-4-1-2-5(14)7(6(4)10)15-3-8(11,12)13/h1-2H,3,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUSADUOZMCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)OCC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7866407.png)

![N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine](/img/structure/B7866424.png)
![(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B7866431.png)







![(1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B7866520.png)


